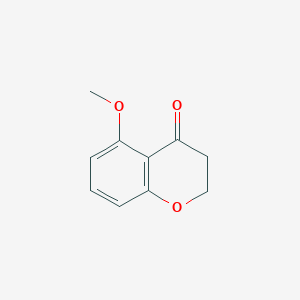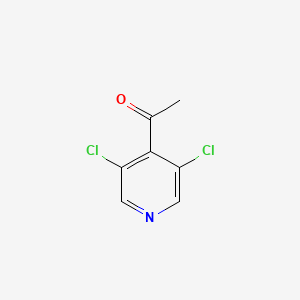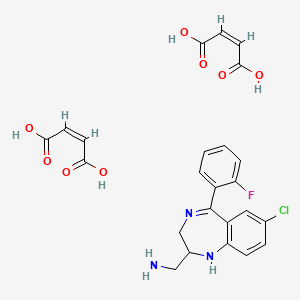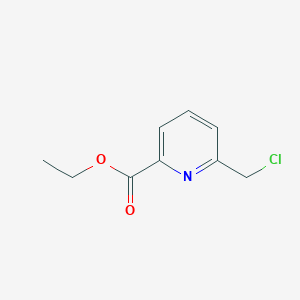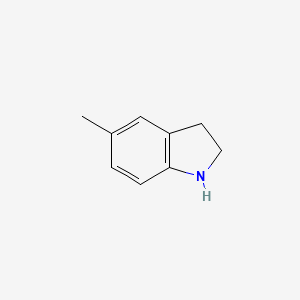![molecular formula C12H12N2 B1590979 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine CAS No. 22162-53-4](/img/structure/B1590979.png)
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine
描述
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine (DBPD) is a type of heterocyclic compound that was first discovered in the 1950s. It is a member of the benzodiazepine family, and it has been studied for its potential therapeutic and pharmacological applications. DBPD has been found to have a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. It has also been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine.
作用机制
The exact mechanism of action of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine is not yet fully understood. However, it is believed that the compound binds to the GABA-A receptor, which is responsible for mediating the effects of GABA in the brain. This leads to an increase in the activity of the GABA-A receptor, resulting in anxiolytic and anticonvulsant effects. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has also been found to modulate the activity of serotonin, dopamine, and other neurotransmitters, which may explain its other biological activities.
生化和生理效应
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been found to have a wide range of biochemical and physiological effects. It has been found to have anxiolytic and anticonvulsant effects, as well as sedative properties. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. It has also been found to have anti-inflammatory, antinociceptive, and anti-diabetic effects.
实验室实验的优点和局限性
The main advantage of using 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in laboratory experiments is its wide range of biological activities. It has been found to have anxiolytic and anticonvulsant effects, as well as sedative properties. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. Furthermore, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been found to have anti-inflammatory, antinociceptive, and anti-diabetic effects.
However, there are several limitations to using 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in laboratory experiments. First, it is a relatively new compound, and there is still much to be learned about its pharmacological properties. Second, it is a highly potent compound, and caution must be taken when using it in experiments. Third, it is not currently approved for human use, so it should not be used in clinical trials.
未来方向
Despite the limitations of using 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in laboratory experiments, there are still many potential future directions for research on this compound. One potential direction is to further investigate its mechanism of action, as well as its potential therapeutic applications. In addition, further research could be done on its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. Furthermore, research could also be done on its potential anti-inflammatory, antinociceptive, and anti-diabetic effects. Finally, further research could be done to investigate the safety and efficacy of 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine in clinical trials.
科学研究应用
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to have anxiolytic and anticonvulsant effects, as well as sedative properties. In addition, 10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine has been studied for its ability to modulate the activity of various neurotransmitters, including serotonin, GABA, and dopamine. It has also been found to have a range of other biological activities, including anti-inflammatory, antinociceptive, and anti-diabetic effects.
属性
IUPAC Name |
6,11-dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-2-6-12-10(4-1)9-14-7-3-5-11(14)8-13-12/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQFKSUTQWHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2CC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573957 | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine | |
CAS RN |
22162-53-4 | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22162-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[2,1-c][1,4]benzodiazepine, 10,11-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
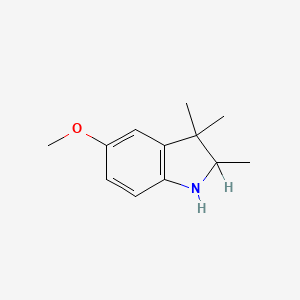
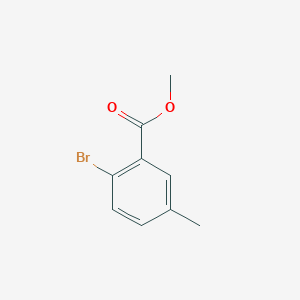
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
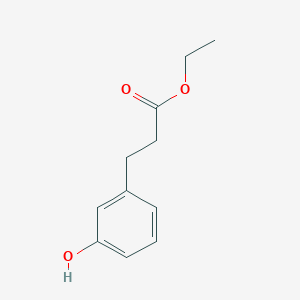
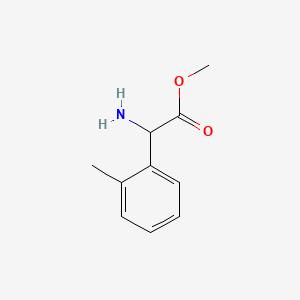
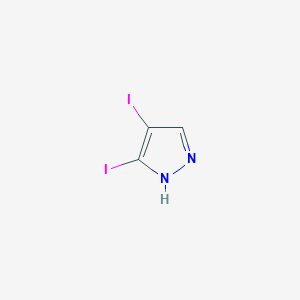
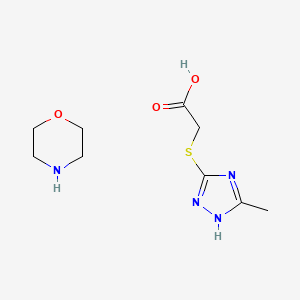
![4-[(4-Fluorophenyl)methylene]piperidine](/img/structure/B1590906.png)
